molecular formula C12H13N5O B2711619 N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide CAS No. 2189402-49-9

N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide

Cat. No. B2711619
CAS RN: 2189402-49-9
M. Wt: 243.27
InChI Key: GDMHATITMCHOHP-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. This compound has been widely used in scientific research to study the role of A1 adenosine receptors in various physiological and pathological processes.

Mechanism of Action

N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide selectively binds to and activates A1 adenosine receptors, leading to the inhibition of adenylate cyclase and the decrease of intracellular cAMP levels. This results in the activation of potassium channels, the inhibition of calcium channels, and the hyperpolarization of cell membranes. The activation of A1 adenosine receptors also leads to the inhibition of neurotransmitter release, including glutamate, acetylcholine, and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, this compound has been shown to inhibit synaptic transmission, reduce excitotoxicity, and protect against ischemic injury. In the cardiovascular system, this compound has been shown to reduce heart rate, blood pressure, and myocardial oxygen consumption. This compound has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has several advantages for lab experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a short half-life and rapidly metabolized in vivo, which limits its use in long-term studies. This compound also has poor solubility in water, which requires the use of organic solvents for its administration.

Future Directions

For research include the development of more potent and selective A1 adenosine receptor agonists, the investigation of the downstream signaling pathways activated by A1 adenosine receptor activation, and the study of the role of A1 adenosine receptors in other physiological systems, such as the immune system and the gastrointestinal tract.

Synthesis Methods

N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide can be synthesized by reacting 2-chloroacetyl chloride with 4-cyanopyrazole in the presence of triethylamine to obtain 2-(4-cyanopyrazol-1-yl)acetamide. This intermediate product is then reacted with 1-cyano-1-cyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide has been widely used in scientific research to study the role of A1 adenosine receptors in various physiological and pathological processes. A1 adenosine receptors are widely distributed in the central nervous system and play a crucial role in regulating neuronal activity, cerebral blood flow, and neurotransmitter release. This compound has been used to study the effects of A1 adenosine receptor activation on synaptic transmission, long-term potentiation, and neuroprotection.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanopyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-12(8-14,10-2-3-10)16-11(18)7-17-6-9(4-13)5-15-17/h5-6,10H,2-3,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMHATITMCHOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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